molecular formula C13H17ClN2O B8554347 4'-Chloro-2(piperazin-1-yl)propiophenone

4'-Chloro-2(piperazin-1-yl)propiophenone

Cat. No. B8554347
M. Wt: 252.74 g/mol
InChI Key: HCPFDXFUHFJWFV-UHFFFAOYSA-N
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Patent
US06232314B1

Procedure details

4′-Chloro-2-(piperazin-1-yl)acetophenone was prepared as for 4′-chloro-2-(piperazin-1-yl)propiophenone except that commercially available 2-bromo-4′-chloroacetophenone (Aldrich, 10,127-3) is used instead of 2-bromo-4′-chloropropiophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[CH:9]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)C)=[CH:4][CH:3]=1.BrCC(C1C=CC(Cl)=CC=1)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[CH2:9][N:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(C)N1CCNCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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